1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

概述

描述

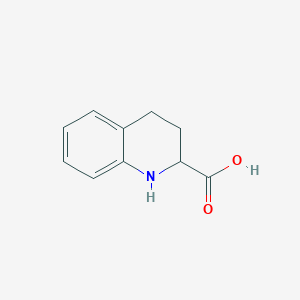

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. It is characterized by a quinoline ring that is partially saturated, with a carboxylic acid group attached to the second carbon atom. This compound is of significant interest due to its potential biological activities and applications in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the selective hydrogenation of quinoline using a copper-based catalyst can yield 1,2,3,4-tetrahydroquinoline, which can then be further functionalized to introduce the carboxylic acid group .

Another method involves the cyclization of appropriate precursors. For example, the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization, can be used to synthesize tetrahydroquinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using specialized catalysts and reaction conditions to ensure selective reduction and functionalization .

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

Oxidation: Quinoline-2-carboxylic acid.

Reduction: More saturated tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Development

THQCA plays a crucial role in the synthesis of novel therapeutic agents. It is particularly important in developing drugs targeting neurological disorders. Its structural similarity to bioactive molecules allows it to serve as a key intermediate in the synthesis of various pharmaceuticals. For instance:

- Neuropharmacology : THQCA derivatives have been shown to exhibit neuroprotective properties, potentially aiding in the treatment of conditions like Alzheimer's and Parkinson's diseases by modulating neurotransmitter systems and protecting neurons from excitotoxicity .

- Anti-inflammatory Drugs : Research indicates that THQCA can be utilized in developing anti-inflammatory agents, which are essential for treating chronic inflammatory diseases .

Biochemical Research

In biochemical studies, THQCA is employed to investigate enzyme inhibition and receptor interactions. This helps researchers understand complex biological processes and cellular mechanisms:

- Enzyme Inhibition Studies : It aids in the exploration of enzyme kinetics and inhibition mechanisms, contributing to drug design by identifying potential therapeutic targets .

- Peptide Synthesis : THQCA is used in synthesizing peptides and peptidomimetics, which are vital for studying protein interactions and developing new drugs .

Material Science

THQCA's unique chemical properties make it suitable for applications in material science:

- Polymer Development : Researchers are exploring its potential in creating novel polymers with enhanced durability and flexibility. These materials can be used in various applications, including coatings and advanced composites .

- Coatings and Films : The compound can be incorporated into coatings that require specific chemical characteristics for improved performance under various environmental conditions .

Analytical Chemistry

In analytical chemistry, THQCA serves as a standard compound in chromatographic methods:

- Quantification Techniques : It is utilized in high-performance liquid chromatography (HPLC) for the accurate quantification of related compounds in complex mixtures. This application is critical for quality control in pharmaceutical manufacturing .

- Spectroscopic Analysis : THQCA is also employed in various spectroscopic techniques to identify and analyze compounds within mixtures .

Cosmetic Formulations

The antioxidant properties of THQCA make it a candidate for inclusion in skincare products:

- Oxidative Stress Reduction : Its potential to reduce oxidative stress on the skin has led researchers to investigate its application in cosmetic formulations aimed at improving skin health and appearance .

Case Study 1: Neuroprotective Applications

A study demonstrated that derivatives of THQCA could inhibit NMDA receptor activity, showing promise for treating neurodegenerative diseases by preventing excitotoxicity .

Case Study 2: Peptide Design

Research highlighted the successful incorporation of THQCA into peptides that mimic natural substrates for enzymes, enhancing the specificity and efficacy of drug candidates targeting specific biological pathways .

作用机制

The mechanism of action of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as antagonists of NMDA receptors in glycine receptors, which are involved in neurodegenerative diseases like Alzheimer’s disease . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

相似化合物的比较

Similar Compounds

Quinoline-2-carboxylic acid: An oxidized form of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A similar compound with a different position of the carboxylic acid group.

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid: Another isomer with the carboxylic acid group at the fourth position.

Uniqueness

This compound is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its partially saturated quinoline ring and the position of the carboxylic acid group make it a versatile intermediate in the synthesis of various derivatives with distinct properties and applications.

生物活性

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (THQCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of THQCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

THQCA and its derivatives exhibit several mechanisms of action that contribute to their biological activity:

- NF-κB Inhibition : THQCA has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This inhibition is crucial in the context of inflammatory diseases and cancer therapy .

- MCL-1 Inhibition : Recent studies have reported that sulfonylated derivatives of tetrahydroquinoline can inhibit MCL-1, a protein associated with apoptosis regulation. The overexpression of MCL-1 is linked to various cancers and resistance to chemotherapy .

- NMDA Receptor Antagonism : THQCA has been shown to act as an antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex, which is significant in neuroprotective strategies against neurodegenerative diseases .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of THQCA. For instance, a series of novel derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard reference drugs .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 6g | 0.70 ± 0.071 | NCI-H23 |

| 6f | 0.90 ± 0.071 | MDA-MB-231 |

| 5e | 1.40 ± 0.71 | PC-3 |

Neuroprotective Effects

THQCA's role in neuroprotection is highlighted by its ability to inhibit NMDA-induced excitotoxicity. Studies have shown that it can effectively reduce neurotoxic damage in models of cerebral ischemia and other neurodegenerative conditions .

Anti-inflammatory Properties

The inhibition of NF-κB by THQCA suggests its potential use in treating inflammatory diseases. By modulating inflammatory pathways, THQCA could help in managing conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Cancer Cell Line Evaluation

A study conducted by researchers synthesized various derivatives of THQCA and evaluated their effects on multiple cancer cell lines including NCI-H23 and MDA-MB-231. The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through NF-κB pathway modulation .

Case Study 2: Neuroprotective Effects in Animal Models

In animal models of stroke, THQCA demonstrated significant neuroprotective effects by mitigating neuronal loss and reducing inflammation. The compound was administered post-stroke, resulting in improved functional recovery compared to control groups .

属性

IUPAC Name |

1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJVTYVKQNOXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。